CYP51-IN-4 mechanism of action on Candida albicans
CYP51-IN-4 mechanism of action on Candida albicans
An In-Depth Technical Guide on the Mechanism of Action of CYP51 Inhibitors on Candida albicans
Disclaimer: Initial searches for the specific compound "CYP51-IN-4" did not yield any publicly available data. Therefore, this guide will focus on a well-characterized, potent, non-azole inhibitor of Candida albicans CYP51, VT-1161 (Oteseconazole) , to illustrate the requested in-depth technical analysis. The principles, experimental methodologies, and mechanisms described are representative of modern CYP51 inhibitors targeting Candida albicans.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections.[1] A critical enzyme for its viability is lanosterol 14α-demethylase, encoded by the ERG11 gene.[2][3] This enzyme, a cytochrome P450 monooxygenase also known as CYP51, is a key component of the ergosterol biosynthesis pathway.[2][4] Ergosterol is the primary sterol in the fungal cell membrane, where it plays an essential role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2][5]
CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion to ergosterol.[2] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5][6] This disruption of the cell membrane's integrity and function ultimately results in the cessation of fungal growth and cell death, making CYP51 a prime target for antifungal drugs.[5][7]
The most common class of CYP51 inhibitors are the azoles (e.g., fluconazole, itraconazole).[8][9] However, the rise of azole-resistant C. albicans strains has necessitated the development of new, more effective inhibitors.[1][9] VT-1161 (Oteseconazole) is a novel, tetrazole-based, non-azole inhibitor designed for greater specificity and potency against fungal CYP51, including resistant strains.[4][10] This document details the mechanism of action, quantitative activity, and relevant experimental protocols for VT-1161 as a representative advanced CYP51 inhibitor.
Core Mechanism of Action
The primary mechanism of action for VT-1161 is the direct and potent inhibition of C. albicans CYP51.[4] Like azoles, its mode of action involves the inhibitor binding to the active site of the CYP51 enzyme. The nitrogen atom in the tetrazole ring of VT-1161 coordinates with the heme iron atom at the enzyme's catalytic center.[5][9] This interaction prevents the binding of the natural substrate, lanosterol, and blocks the demethylation process.
Structural studies have revealed that VT-1161 binds tightly within the active site of C. albicans CYP51. It forms a hydrogen bond between its trifluoroethoxyphenyl oxygen and the imidazole ring of the His377 residue of the enzyme.[2][4] This strong binding affinity contributes to its potent inhibitory activity. The consequence of this inhibition is the disruption of the ergosterol biosynthesis pathway.
Signaling and Metabolic Pathway
The inhibition of CYP51 by compounds like VT-1161 directly impacts the ergosterol biosynthesis pathway, leading to downstream cellular stress and death.
Caption: Mechanism of CYP51 inhibition by VT-1161 in C. albicans.
Quantitative Data
The potency of VT-1161 against C. albicans CYP51 and its antifungal activity have been quantified through various assays.
| Parameter | Value | Organism/Enzyme | Reference |
| IC₅₀ | 1.4 - 1.6 µM | C. albicans CYP51 | [4] |
| Kd | < 39 nM | C. albicans CYP51 | [4] |
| MIC₅₀ | 0.03 µg/mL | Fluconazole-resistant C. albicans | [4] |
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IC₅₀ (Half-maximal inhibitory concentration): The concentration of VT-1161 required to inhibit 50% of the C. albicans CYP51 enzyme activity.
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Kd (Dissociation constant): A measure of the binding affinity of VT-1161 to the C. albicans CYP51 protein. A lower value indicates a stronger binding affinity.
-
MIC₅₀ (Minimum inhibitory concentration): The lowest concentration of VT-1161 required to inhibit the visible growth of 50% of the tested fluconazole-resistant C. albicans isolates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the core experimental protocols used to characterize CYP51 inhibitors.
Recombinant C. albicans CYP51 Expression and Purification
To perform in vitro enzyme assays, the CYP51 protein must be produced in a pure, active form.
Caption: Workflow for recombinant CYP51 protein expression and purification.
Methodology:
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Gene Amplification: The coding sequence of the ERG11 (CYP51) gene is amplified from C. albicans genomic DNA using PCR. The sequence is often truncated to remove the N-terminal membrane anchor to improve solubility.
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Vector Ligation: The amplified gene is cloned into a suitable bacterial expression vector (e.g., pET vector series), often with an N-terminal affinity tag (e.g., His₆-tag) to facilitate purification.
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Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). Cultures are grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
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Purification: Cells are harvested and lysed. The soluble protein is purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid resin for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.
CYP51 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of CYP51.[10]
Methodology:
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Reaction Mixture: A reaction mixture is prepared containing the purified recombinant C. albicans CYP51, its substrate lanosterol (solubilized in detergent), and a source of electrons (NADPH-cytochrome P450 reductase).[10]
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Inhibitor Addition: The test compound (e.g., VT-1161) is added to the reaction mixture at various concentrations. A control reaction without any inhibitor is run in parallel.[10]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[10]
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Product Extraction: The reaction is stopped, and the sterols (unconverted lanosterol and the product) are extracted using an organic solvent (e.g., hexane or ethyl acetate).
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Analysis: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of substrate converted to product.
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IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of a compound required to inhibit the growth of the fungus. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a standard method.
Methodology:
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Inoculum Preparation: C. albicans isolates are grown on agar plates, and a standardized suspension of cells is prepared in a liquid medium (e.g., RPMI-1640) to a specific cell density.
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Drug Dilution: The test compound is serially diluted in the liquid medium in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no fungus) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant (typically ≥50% for azoles and related compounds) inhibition of growth compared to the drug-free growth control. This is usually assessed visually or by measuring the optical density at 600 nm.
Cellular Sterol Profile Analysis
This method confirms the mechanism of action within the fungal cell by analyzing the changes in the sterol composition after drug treatment.
Caption: Experimental workflow for analyzing cellular sterol composition.
Methodology:
-
Fungal Culture and Treatment: C. albicans is grown in a liquid culture to mid-log phase and then treated with a sub-inhibitory concentration of the test compound (e.g., VT-1161). An untreated culture serves as a control.[11]
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Cell Harvesting and Lysis: After a defined incubation period, cells are harvested by centrifugation.
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Saponification and Extraction: The cell pellet is subjected to saponification (hydrolysis with a strong base like potassium hydroxide in ethanol) to break down complex lipids. The non-saponifiable lipids, which include the sterols, are then extracted with an organic solvent like n-hexane.[11]
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GC-MS Analysis: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The different sterols are separated by the gas chromatograph and identified by their characteristic mass spectra.[11]
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Data Interpretation: The relative amounts of ergosterol, lanosterol, and other sterol intermediates are quantified. Successful CYP51 inhibition is confirmed by a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methylated sterols) peak compared to the untreated control.[11]
Conclusion
The development of novel CYP51 inhibitors like VT-1161 (Oteseconazole) represents a critical strategy in combating drug-resistant Candida albicans. The mechanism of action is centered on the high-affinity binding to and potent inhibition of the CYP51 enzyme, which disrupts the essential ergosterol biosynthesis pathway. This leads to ergosterol depletion and toxic sterol accumulation, ultimately causing fungal cell death. The comprehensive characterization of such inhibitors through detailed enzymatic, microbiological, and biochemical assays provides a robust understanding of their efficacy and mode of action, paving the way for their clinical development and application.
References
- 1. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | PLOS One [journals.plos.org]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
